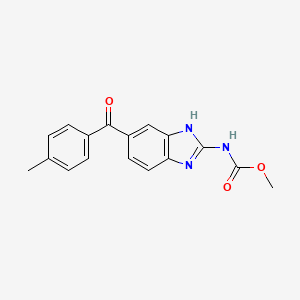
11-Mercaptoundecanoic Acid-d20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Mercaptoundecanoic Acid-d20 is a deuterated version of 11-Mercaptoundecanoic Acid, which is an organic compound with the molecular formula C11H22O2S. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) at opposite ends of an eleven-carbon alkane chain. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Mercaptoundecanoic Acid-d20 can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis to yield 11-Mercaptoundecanoic Acid. The deuterated version can be prepared by using deuterated reagents in the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The process may include steps such as:
- Bromination of undecanoic acid to form 11-bromoundecanoic acid.
- Reaction with thiourea to introduce the thiol group.
- Hydrolysis to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 11-Mercaptoundecanoic Acid-d20 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
- **Reduction
Oxidation: Hydrogen peroxide or other oxidizing agents.
Propiedades
Número CAS |
170942-42-4 |
|---|---|
Fórmula molecular |
C11H22O2S |
Peso molecular |
238.477 |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-11-sulfanylundecanoic acid |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Clave InChI |
GWOLZNVIRIHJHB-KHKAULECSA-N |
SMILES |
C(CCCCCS)CCCCC(=O)O |
Sinónimos |
11-Mercaptoundecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-d20 _x000B_Acid; 11-Thioundecanoic Acid-d20; ω-Mercaptoundecanoic Acid-d20; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)



![6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene](/img/structure/B585942.png)



